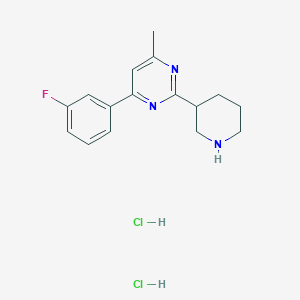

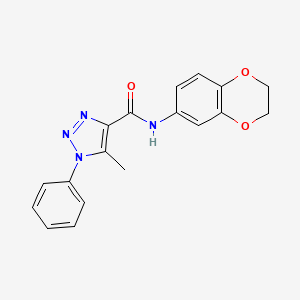

![molecular formula C23H21N5O4 B2797828 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921879-83-6](/img/structure/B2797828.png)

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.

BenchChem offers high-quality 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Activation of Hypoxia-Inducible Factor (HIF)

Hypoxia-inducible factor (HIF) is a crucial transcription factor that orchestrates cellular responses to low oxygen levels. Activation of HIF can protect cells during hypoxic conditions. Researchers have explored small-molecule inhibitors to activate HIF exogenously without exposing cells to hypoxia. One avenue involves targeting prolyl hydroxylase domain-containing proteins. Additionally, inhibiting factor inhibiting HIF-1 (FIH-1) has shown promise in activating HIF-α. Several furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized, demonstrating inhibitory activity against FIH-1 .

Furan and Thiophene Derivatives

Furan and thiophene compounds have attracted attention due to their diverse biological activities. These derivatives exhibit unique chemical properties and can be modified to enhance specific effects. While the exact applications of the compound may vary, it’s worth exploring its potential in drug design, enzyme inhibition, and other areas .

Computational Studies

Density functional theory (DFT) and molecular modeling techniques can provide insights into the compound’s behavior. Researchers have used computational methods to study related benzofuran derivatives, which could shed light on the properties and interactions of our compound of interest .

Mecanismo De Acción

Target of Action

The primary target of this compound is human carbonic anhydrase VII (hCA VII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound shows remarkable affinity towards hCA VII with a Ki value of 4.3 nM . It binds to the active site of the enzyme, inhibiting its activity. This interaction results in the reduction of the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of hCA VII affects the carbon dioxide and bicarbonate concentrations in cells, impacting various biochemical pathways. For instance, it can influence the pH regulation in cells and tissues, and the transport of carbon dioxide from tissues to the lungs .

Result of Action

The inhibition of hCA VII by this compound can lead to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons in cells. This can potentially affect various physiological processes, including pH regulation and the transport of carbon dioxide from tissues to the lungs .

Propiedades

IUPAC Name |

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4/c1-25-14-17(20-18(15-25)22(30)28(24-20)16-6-3-2-4-7-16)21(29)26-9-11-27(12-10-26)23(31)19-8-5-13-32-19/h2-8,13-15H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMCADMSKHDMIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

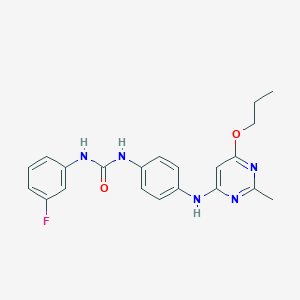

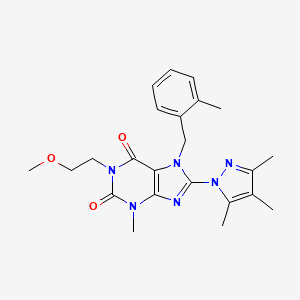

![2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2797747.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

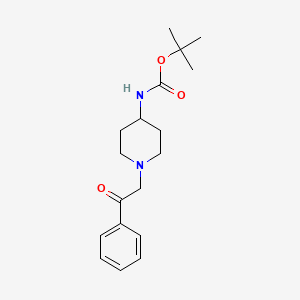

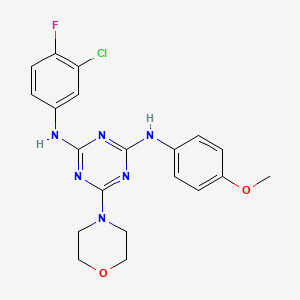

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone](/img/structure/B2797751.png)

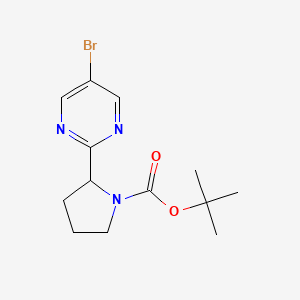

![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)